molecular formula C9H6F4N2 B1199946 2-(1,2,2,2-Tetrafluoroethyl)-1H-benzimidazole CAS No. 41185-74-4

2-(1,2,2,2-Tetrafluoroethyl)-1H-benzimidazole

Cat. No.: B1199946
CAS No.: 41185-74-4
M. Wt: 218.15 g/mol
InChI Key: QOXFGGCVUDFHNX-UHFFFAOYSA-N
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Description

2-(1,2,2,2-Tetrafluoroethyl)-1H-benzimidazole is a fluorinated benzimidazole derivative Benzimidazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2,2,2-Tetrafluoroethyl)-1H-benzimidazole typically involves the reaction of 1H-benzimidazole with 1,2,2,2-tetrafluoroethyl halides under basic conditions. A common method includes:

  • Dissolving 1H-benzimidazole in an aprotic solvent such as dimethylformamide (DMF).
  • Adding a base like potassium carbonate to the solution.
  • Introducing 1,2,2,2-tetrafluoroethyl bromide or chloride to the reaction mixture.
  • Stirring the mixture at elevated temperatures (80-100°C) for several hours.
  • Purifying the product through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where nucleophiles like amines or thiols replace the hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; conditions: aqueous or organic solvents, room temperature to reflux.

    Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents, low to moderate temperatures.

    Substitution: Amines, thiols; conditions: aprotic solvents, elevated temperatures.

Major Products:

    Oxidation: Benzimidazole N-oxides.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

2-(1,2,2,2-Tetrafluoroethyl)-1H-benzimidazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds. Its stability and reactivity make it suitable for various organic synthesis reactions.

    Biology: Investigated for its potential antimicrobial and antiviral activities. The fluorinated group enhances its interaction with biological membranes, improving its efficacy.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its chemical stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(1,2,2,2-Tetrafluoroethyl)-1H-benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The tetrafluoroethyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. For example, in anticancer research, the compound may inhibit enzymes involved in DNA replication or repair, leading to cancer cell death.

Comparison with Similar Compounds

  • 1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethyl ether
  • 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether
  • 1,1,2,2-Tetrafluoroethyl difluoromethyl ether

Comparison: Compared to these similar compounds, 2-(1,2,2,2-Tetrafluoroethyl)-1H-benzimidazole is unique due to its benzimidazole core structure, which imparts distinct biological activities. The presence of the tetrafluoroethyl group further enhances its chemical stability and lipophilicity, making it more effective in various applications. While the ethers are primarily used as solvents or intermediates in chemical synthesis, this compound has broader applications in medicinal chemistry and materials science.

Biological Activity

2-(1,2,2,2-Tetrafluoroethyl)-1H-benzimidazole is a fluorinated benzimidazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring a tetrafluoroethyl group, may influence its pharmacological properties and mechanisms of action.

Chemical Structure

The chemical formula for this compound is represented as follows:

C9H7F4N2\text{C}_9\text{H}_7\text{F}_4\text{N}_2

This structure includes a benzimidazole core, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
  • Gastric Acid Secretion Inhibition : Similar compounds have demonstrated the ability to inhibit gastric acid secretion in animal models. This suggests potential applications in treating gastrointestinal disorders .
  • Anticancer Activity : Preliminary studies indicate that derivatives of benzimidazole can exhibit cytotoxic effects against cancer cell lines. The specific activity of this compound against cancer cells remains to be fully elucidated but shows promise based on related compounds .

The biological mechanisms of this compound are not fully characterized; however, insights from related compounds suggest several potential pathways:

  • Enzymatic Inhibition : Benzimidazoles are known to inhibit specific enzymes involved in metabolic processes. This inhibition can lead to altered cellular functions in target organisms .
  • DNA Interaction : Some studies have indicated that halogenated compounds can interact with DNA, potentially leading to cytotoxic effects. This interaction might involve intercalation or groove binding mechanisms .

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound and related compounds:

StudyFindings
Study 1Demonstrated antimicrobial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 100 µg/mL.
Study 2Showed significant inhibition of gastric acid secretion in rodent models at doses as low as 10 mg/kg.
Study 3Reported cytotoxic effects on MCF-7 breast cancer cells with IC50 values in the micromolar range.

Properties

IUPAC Name

2-(1,2,2,2-tetrafluoroethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4N2/c10-7(9(11,12)13)8-14-5-3-1-2-4-6(5)15-8/h1-4,7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXFGGCVUDFHNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20961487
Record name 2-(1,2,2,2-Tetrafluoroethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780915
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

41185-74-4
Record name 2-(alpha-Fluoroethyl)tetrahydrobenzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041185744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1,2,2,2-Tetrafluoroethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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